molecular formula C18H21BrN6O2 B2797624 7-(3-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 313471-54-4

7-(3-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2797624
CAS No.: 313471-54-4
M. Wt: 433.31
InChI Key: KVMNMAKOKQYNND-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative with a 3-bromobenzyl group at position 7, a methyl group at position 3, and a 4-methylpiperazinyl group at position 8 (CAS: 313471-54-4) . The bromine atom at the benzyl position enhances steric bulk and electronic effects, which may influence binding affinity and metabolic stability compared to halogen-substituted analogs .

Properties

IUPAC Name

7-[(3-bromophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN6O2/c1-22-6-8-24(9-7-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-4-3-5-13(19)10-12/h3-5,10H,6-9,11H2,1-2H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMNMAKOKQYNND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Br)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-bromobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C₁₂H₁₅BrN₂O, with a molecular weight of 283.16 g/mol. The structure includes a bromobenzyl group and a piperazine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₅BrN₂O
Molecular Weight283.16 g/mol
Solubility1.14 mg/ml
Log P (octanol/water)2.64
Bioavailability Score0.55

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It has been shown to inhibit specific enzymes and modulate receptor activity, which can lead to various physiological effects.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of phosphodiesterase (PDE), an enzyme involved in cellular signaling pathways. Inhibition of PDE can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play critical roles in numerous biological processes, including vasodilation and neurotransmission.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress and inflammation, which are key contributors to neuronal damage.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers compared to control groups. The IC50 value was determined to be approximately 15 µM.

Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as assessed by behavioral tests. Additionally, histological analysis revealed reduced amyloid plaque formation and decreased neuroinflammation.

Comparison with Similar Compounds

Substituent Variations at Position 7 (Benzyl Group)

  • 7-(2-Chlorobenzyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (): Structural Difference: 2-chlorobenzyl (vs. 3-bromobenzyl) and 4-phenylpiperazine (vs. 4-methylpiperazine). Implications: Chlorine’s smaller size and lower electronegativity may reduce steric hindrance and alter receptor interactions.
  • 7-(4-Chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione ():

    • Structural Difference: Chlorine at the para position of the benzyl group.
    • Implications: Para substitution may improve solubility compared to meta-bromo analogs. The 4-methylpiperazine moiety is retained, suggesting similar pharmacokinetic profiles .
  • 7-(3,4-Dichlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (BH58195, ):

    • Structural Difference: Dichlorination at positions 3 and 4 of the benzyl group.
    • Implications: Increased hydrophobicity and steric bulk may enhance membrane permeability but reduce aqueous solubility .

Substituent Variations at Position 8 (Piperazine Group)

  • 7-Benzyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-1H-purine-2,6(3H,7H)-dione (): Structural Difference: A methylene linker between the purine core and 4-methylpiperazine.
  • 7-(3-Chlorobenzyl)-3-methyl-8-(4-phenethylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (BH58194, ):

    • Structural Difference: Phenethyl substitution on the piperazine ring.
    • Implications: Phenethyl groups can enhance lipophilicity and modulate selectivity for hydrophobic binding sites .

Core Modifications in Related Purine-Diones

  • Linagliptin ():

    • Structural Difference: Quinazolinylmethyl and butynyl groups replace the bromobenzyl and piperazine moieties.
    • Implications: Linagliptin’s structure is optimized for DPP-4 inhibition, highlighting how purine-dione scaffolds can be tailored for diverse therapeutic targets .
  • 8-(Butylamino)-3-methyl-7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione (): Structural Difference: Indazolyl-oxoethyl and butylamino groups at positions 7 and 8. Implications: These modifications are associated with kinase inhibition, demonstrating the scaffold’s versatility in drug discovery .

Physicochemical Properties

Compound Substituents (Position 7) Substituents (Position 8) Melting Point (°C) Molecular Weight
Target Compound 3-Bromobenzyl 4-Methylpiperazin-1-yl Not reported 434.3 (est.)
7-(2-Chlorobenzyl) analog () 2-Chlorobenzyl 4-Phenylpiperazin-1-yl Not reported 455.9
BH58195 () 3,4-Dichlorobenzyl 4-Methylpiperazin-1-yl Not reported 423.3
22c () Benzyl-triazolylmethoxy 1-Benzyl-1H-1,2,3-triazol-4-yl >265 (dec.) 434.4

Note: Melting points and molecular weights are extracted from experimental data in cited references.

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